molecular formula C24H22N6O4 B099806 2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate CAS No. 15958-27-7

2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate

Cat. No.: B099806
CAS No.: 15958-27-7
M. Wt: 458.5 g/mol
InChI Key: TYSBKZZQBVAKMC-UHFFFAOYSA-N
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Description

2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate is a complex organic compound known for its vibrant orange color. It is commonly used as a dye, specifically known as Disperse Orange 25. This compound is characterized by its azo group, which is responsible for its color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-cyanoethyl aniline to form the azo compound.

    Coupling with Phenyl Isocyanate: The resulting azo compound is further reacted with phenyl isocyanate to introduce the phenylamino carbonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and other reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate undergoes various chemical reactions, including:

    Reduction: The azo group can be reduced to form corresponding amines.

    Oxidation: The compound can undergo oxidation, affecting the azo group and other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products

    Reduction: The major products are the corresponding amines.

    Oxidation: Oxidation can lead to the formation of nitroso or nitro derivatives.

    Substitution: Substitution reactions yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate has several scientific research applications:

    Chemistry: Used as a dye in various chemical processes and as a tracer in analytical chemistry.

    Biology: Employed in staining techniques for biological specimens.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Widely used in the textile industry for dyeing synthetic fibers.

Mechanism of Action

The mechanism of action of 2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate involves its interaction with specific molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of amines that can interact with various enzymes and receptors. The phenylamino carbonyl group can also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Propanenitrile, 3-[2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethoxy]-: Similar in structure but with an ethoxy group instead of the phenylamino carbonyl group.

    Propanenitrile, 3-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]-: Lacks the phenylamino carbonyl group.

Uniqueness

2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate is unique due to the presence of both the azo group and the phenylamino carbonyl group, which contribute to its distinct chemical properties and applications.

Properties

CAS No.

15958-27-7

Molecular Formula

C24H22N6O4

Molecular Weight

458.5 g/mol

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl N-phenylcarbamate

InChI

InChI=1S/C24H22N6O4/c25-15-4-16-29(17-18-34-24(31)26-19-5-2-1-3-6-19)22-11-7-20(8-12-22)27-28-21-9-13-23(14-10-21)30(32)33/h1-3,5-14H,4,16-18H2,(H,26,31)

InChI Key

TYSBKZZQBVAKMC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]

15958-27-7

Origin of Product

United States

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